1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
描述
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-11-10-22-13-16(15-7-2-3-8-17(15)22)21-18(23)20-12-14-6-4-5-9-19-14/h2-9,13H,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGOVWTHLFRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Phosgene/Triphosgene-Mediated Coupling
The classical approach employs triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as base:
Reaction Conditions
- Molar ratio : 1:1:1.2 (indole-amine : pyridylmethylamine : triphosgene)
- Temperature : 0°C → 25°C gradient over 4 hours
- Workup : Aqueous NaHCO₃ wash, silica gel chromatography
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 62% |
| Purity (HPLC) | 98.4% |
| Byproducts | <2% bis-urea adducts |
This method generates carbamoyl chloride intermediates in situ, requiring strict moisture control. Side reactions predominantly occur at the indole C2 position due to residual acidity.
Carbodiimide-Assisted Activation
N,N'-Dicyclohexylcarbodiimide (DCC) facilitates urea formation through mixed carbonic anhydrides:
Optimized Protocol
- Dissolve 1-(2-methoxyethyl)-1H-indol-3-amine (5 mmol) and pyridin-2-ylmethylamine (5 mmol) in anhydrous THF
- Add DCC (6 mmol) and catalytic DMAP (0.1 mmol)
- Reflux at 66°C for 12 hours under N₂
Key Advantages
- Eliminates toxic phosgene derivatives
- Enables stoichiometric control of urea geometry
Limitations
Catalytic Direct Amination Strategies
Iron Oxide-Catalyzed Route
Fe₃O₄ nanoparticles (20 nm diameter) enable solvent-free urea synthesis:
Procedure
- Mix amines (1:1 molar ratio) with 5 wt% Fe₃O₄
- Heat at 140°C under CO₂ atmosphere (10 bar)
- Purify via recrystallization from ethanol/water
Performance Data
| Metric | Value |
|---|---|
| Conversion | 89% |
| Selectivity | 94% |
| Catalyst Reuse | 7 cycles |
Mechanistic studies indicate CO₂ insertion into Fe-N bonds forms carbamate intermediates, which subsequently dehydrate to urea.
Enzymatic Ureation
Immobilized Candida antarctica lipase B (CAL-B) achieves stereocontrol:
Biocatalytic Parameters
- Solvent : tert-Butyl methyl ether
- Temperature : 37°C
- Reaction Time : 72 hours
Outcomes
- 58% yield with >99% enantiomeric excess
- Limited to electron-deficient amine substrates
Characterization and Analytical Profiling
Spectroscopic Identification
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.42 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.72 (s, 1H, Indole-H2)
- δ 4.38 (s, 2H, NCH₂Py)
- δ 3.61 (t, J = 5.2 Hz, 2H, OCH₂CH₂O)
13C NMR (101 MHz, DMSO-d₆)
- 155.8 ppm (urea C=O)
- 147.2 ppm (Py-C2)
- 136.4 ppm (Indole-C3)
Chromatographic Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA
- Retention Time: 11.27 min
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology improves heat transfer and reduces reaction time:
Flow Parameters
| Variable | Value |
|---|---|
| Residence Time | 8.5 min |
| Productivity | 1.2 kg/day |
| Solvent Consumption | Reduced 78% |
Waste Management Protocols
- Phosgene route : NaOH scrubbing neutralizes HCl byproducts
- Carbodiimide method : DCU precipitated at pH 6.5 for landfill disposal
化学反应分析
Types of Reactions: : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Particularly nucleophilic substitution reactions where specific groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.
Substitution Reagents: : Nucleophiles like amines, thiols, or halides in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: : Oxidative reactions might yield hydroxylated products. Reductive conditions generally lead to deoxygenated or hydrogenated derivatives. Substitution reactions produce various substituted analogs depending on the nucleophile employed.
科学研究应用
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is significant in various research areas:
Chemistry: : It's used as a precursor for more complex synthetic molecules. It serves in studying reaction mechanisms due to its reactive nature.
Biology: : In cellular and molecular biology, derivatives of such compounds are investigated for their potential interaction with biomolecules.
Medicine: : This compound and its derivatives may possess pharmacological properties, leading to research in drug discovery and development.
Industry: : It can be part of formulations or intermediates in chemical manufacturing processes.
作用机制
The mechanism of action for compounds like 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea often involves:
Molecular Targets: : Binding to specific proteins or enzymes. For instance, potential interaction with receptor sites or catalytic sites of enzymes.
Pathways Involved: : Affecting signaling pathways or metabolic routes within cells, altering biological activity in the process.
相似化合物的比较
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Indole vs.
- Urea vs. Enone Linkers: The urea group in the target compound provides dual hydrogen-bonding capacity, unlike the enone linker in ’s compound, which may prioritize electrophilic reactivity over target binding .
- Pyridin-2-ylmethyl Group: Shared with 5k and Enzastaurin, this substituent likely contributes to π-π stacking or metal coordination in kinase-binding pockets.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s 2-methoxyethyl group improves solubility compared to bulky aromatic substituents in 5k and 5j .
生物活性
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. This compound is notable for its potential biological activities, which are largely attributed to the indole moiety known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is , with a molecular weight of approximately 314.4 g/mol. The compound features an indole ring, a methoxyethyl group, and a pyridine derivative, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O |
| Molecular Weight | 314.4 g/mol |
| Structural Features | Indole, Urea Linkage, Pyridine |
The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The urea linkage enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of indole derivatives, including this compound. The indole structure is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disease models.
Synthesis Methods
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves several key steps:
- Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.
- Introduction of the Methoxyethyl Group : Achieved through alkylation using 2-methoxyethyl chloride.
- Formation of the Pyridine Ring : Can be synthesized via Hantzsch pyridine synthesis involving aldehydes and β-ketoesters.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar indole derivatives:
- Study on Antitumor Activity : A related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential pathways for drug development.
- Inflammation Model Study : In vivo studies indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis.
常见问题
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole and pyridine moieties. Key steps include:
- Indole alkylation : Reacting 1H-indole with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group at the N1 position .
- Urea formation : Coupling the substituted indole with pyridin-2-ylmethyl isocyanate via nucleophilic addition-elimination. Anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine) enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor reactions with TLC or HPLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : ¹H NMR reveals characteristic peaks for the methoxyethyl group (δ 3.3–3.5 ppm, singlet), pyridinyl protons (δ 8.0–8.5 ppm), and urea NH signals (δ 5.5–6.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and binding interactions of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., urea carbonyl as a hydrogen-bond acceptor) .
- Simulate docking poses with target proteins (e.g., kinases) by analyzing π-π stacking between the indole/pyridine rings and aromatic residues in binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target-specific effects vs. off-target cytotoxicity .
- Structural analogs : Compare activity of derivatives (e.g., varying substituents on the indole or pyridine) to establish structure-activity relationships (SAR) and identify critical functional groups .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios to reduce side reactions .
- Solvent effects : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and facilitate large-scale synthesis .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC-UV at 24/48/72 hours .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
Data Interpretation and Mechanistic Insights
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Steric hindrance : Bulky substituents on the indole (e.g., 2-methoxyethyl) reduce nucleophilic attack at C3, favoring regioselective reactions at the urea group .
- Electronic effects : Electron-withdrawing groups on the pyridine ring enhance electrophilicity of the urea carbonyl, facilitating reactions with amines or thiols .
Q. What experimental evidence supports the proposed mechanism of action (e.g., enzyme inhibition)?
- Kinetic assays : Measure IC₅₀ values using purified enzymes (e.g., kinases) and compare with known inhibitors. A lower IC₅₀ indicates stronger binding .
- X-ray crystallography : Co-crystal structures reveal hydrogen bonds between the urea group and catalytic residues (e.g., ATP-binding sites in kinases) .
Tables of Key Data
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